Synthetic Yield Advantage: BF₂ Complex Route versus Direct Aldol Condensation for 2-Ethylidenecyclohexanone
The preparation of 2-ethylidenecyclohexanone via reaction of the boron difluoride complex of 2-formylcyclohexanone with methyllithium proceeds with a reported isolated yield of 81% after acid workup [1]. In contrast, the direct base-catalyzed aldol condensation of acetaldehyde with cyclohexanone is explicitly characterized as 'usually not a practical synthetic method' for preparing 2-alkylidene ketones [2]. This yield differential establishes the BF₂ complex route as a preferred preparative approach when procuring or synthesizing this compound.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 81% yield (via BF₂ complex of 2-formylcyclohexanone with methyllithium) |
| Comparator Or Baseline | Direct aldol condensation of acetaldehyde with cyclohexanone (baseline) |
| Quantified Difference | 81% (target) versus 'not a practical synthetic method' (comparator baseline); absolute yield differential of ≥81 percentage points |
| Conditions | Reaction of BF₂ complex of 2-formylcyclohexanone with 1 equiv methyllithium, followed by acid hydrolysis |
Why This Matters
Procurement decisions should account for synthetic accessibility; the BF₂ complex methodology provides a validated high-yield route to 2-ethylidenecyclohexanone, whereas direct aldol approaches are documented as ineffective for this compound class.
- [1] Smith, R. A. J.; Spencer, T. A. Synthesis of 2-Alkylidene Ketones. Chemistry of Boron Difluoride Complexes of 2-Formyl Ketones. J. Org. Chem. 1970, 35(10), 3220–3223. View Source
- [2] Smith, R. A. J.; Spencer, T. A. Synthesis of 2-Alkylidene Ketones. Chemistry of Boron Difluoride Complexes of 2-Formyl Ketones. J. Org. Chem. 1970, 35(10), 3220–3223. View Source
